J-147 was developed by researchers at the Salk Institute for Biological Studies. It is classified as a neurotrophic agent and a TrkB receptor agonist. The chemical structure of J-147 has been designed to mimic certain natural compounds while enhancing its efficacy and bioavailability. Its classification falls within the category of small molecules used in pharmacological applications, particularly in the context of neuroprotection and cognitive enhancement.
The synthesis of J-147 involves several key steps, utilizing specific reagents and conditions to ensure the desired chemical structure is achieved.
The batch process involves evaporating crude J-147 from ethanol, followed by the addition of water to induce crystallization, which is then refined through temperature adjustments and filtration methods .
The molecular structure of J-147 can be represented by its chemical formula, C_18H_18F_3N_3O_2. Key features include:
The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly the TrkB receptor .
J-147 participates in several important chemical reactions:
Key reaction types include:
The mechanism of action of J-147 primarily involves its interaction with the TrkB receptor:
This dual action—promoting neuronal health while inhibiting toxic protein aggregation—positions J-147 as a promising candidate for further development in neurodegenerative disease therapies .
J-147 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that maximize bioavailability while minimizing side effects .
J-147 has garnered attention for its potential applications in various scientific fields:
Ongoing studies aim to further elucidate its therapeutic potential and optimize formulations for clinical use .
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: